![molecular formula C27H18ClFN4O5 B12619262 (11S,12R,16S)-N-(2-chloro-5-nitrophenyl)-14-(4-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12619262.png)
(11S,12R,16S)-N-(2-chloro-5-nitrophenyl)-14-(4-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(11S,12R,16S)-N-(2-chloro-5-nitrophenyl)-14-(4-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[86002,7012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide” is a complex organic molecule characterized by its multiple ring structures and functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:
Formation of the core tetracyclic structure: This can be achieved through a series of cyclization reactions.
Introduction of functional groups: Chlorination, nitration, and fluorination reactions are used to introduce the chloro, nitro, and fluoro groups, respectively.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
化学反应分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chloro group could yield a variety of substituted derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activity. The presence of multiple functional groups suggests that it could interact with various biological targets.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a drug candidate. Its structural complexity and functional groups may allow it to interact with specific enzymes or receptors.
Industry
In the industrial sector, the compound could be used in the development of new materials with unique properties, such as polymers or coatings.
作用机制
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it is being studied as a drug candidate, its mechanism of action could involve binding to a specific enzyme or receptor, thereby modulating its activity. The pathways involved would depend on the biological context in which the compound is being studied.
相似化合物的比较
Similar Compounds
(11S,12R,16S)-N-(2-chloro-5-nitrophenyl)-14-(4-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide: This compound itself.
Other tetracyclic compounds: Compounds with similar tetracyclic structures but different functional groups.
Other carboxamides: Compounds with similar carboxamide groups but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its tetracyclic structure. This combination may confer unique chemical and biological properties that are not found in other similar compounds.
属性
分子式 |
C27H18ClFN4O5 |
|---|---|
分子量 |
532.9 g/mol |
IUPAC 名称 |
(11S,12R,16S)-N-(2-chloro-5-nitrophenyl)-14-(4-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide |
InChI |
InChI=1S/C27H18ClFN4O5/c28-19-10-9-17(33(37)38)13-20(19)30-25(34)24-22-21(23-18-4-2-1-3-14(18)11-12-31(23)24)26(35)32(27(22)36)16-7-5-15(29)6-8-16/h1-13,21-24H,(H,30,34)/t21-,22+,23?,24-/m0/s1 |
InChI 键 |
HYRGEAAUZBBSMI-UZLDWMDBSA-N |
手性 SMILES |
C1=CC=C2C3[C@@H]4[C@H]([C@H](N3C=CC2=C1)C(=O)NC5=C(C=CC(=C5)[N+](=O)[O-])Cl)C(=O)N(C4=O)C6=CC=C(C=C6)F |
规范 SMILES |
C1=CC=C2C3C4C(C(N3C=CC2=C1)C(=O)NC5=C(C=CC(=C5)[N+](=O)[O-])Cl)C(=O)N(C4=O)C6=CC=C(C=C6)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B12619179.png)
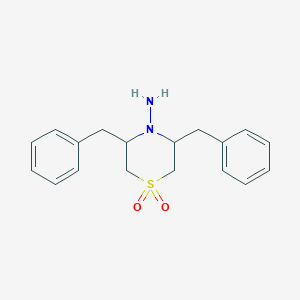
![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)-3-phenylthiourea](/img/structure/B12619193.png)
![Methyl 4-[(2-methoxyethyl)(methyl)carbamoyl]benzoate](/img/structure/B12619201.png)
![4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B12619220.png)
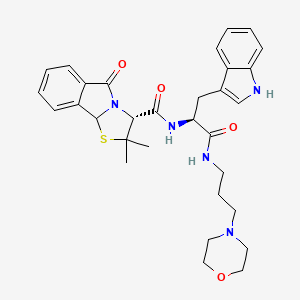
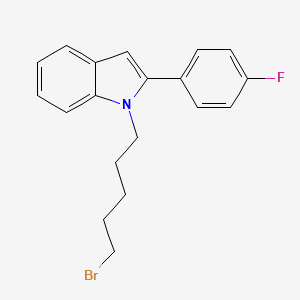

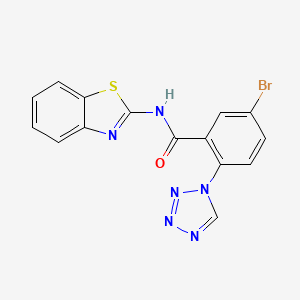
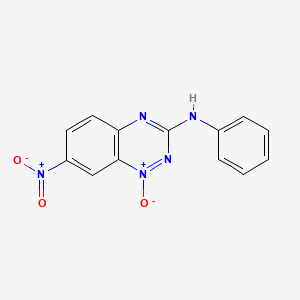

![N-[(2S)-1,3-Dihydroxynonan-2-yl]-3-methylbutanamide](/img/structure/B12619256.png)

![5-[Benzyl(methyl)amino]-1-(4-fluorophenyl)pent-1-en-3-one](/img/structure/B12619267.png)
